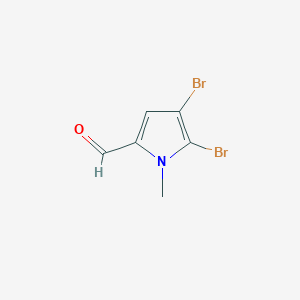

4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde

Description

Properties

Molecular Formula |

C6H5Br2NO |

|---|---|

Molecular Weight |

266.92 g/mol |

IUPAC Name |

4,5-dibromo-1-methylpyrrole-2-carbaldehyde |

InChI |

InChI=1S/C6H5Br2NO/c1-9-4(3-10)2-5(7)6(9)8/h2-3H,1H3 |

InChI Key |

IVRVZOTUFSXMCV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=C1Br)Br)C=O |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core , a halogenated pyrrole derivative of significant interest to medicinal chemistry and synthetic organic chemistry. The pyrrole scaffold is a foundational element in numerous biologically active compounds, and understanding the impact of substitution patterns—specifically N-methylation and di-bromination—is critical for its application in drug design and materials science.[1] This document details experimentally determined values and provides robust, field-proven protocols for their verification, designed for researchers, scientists, and drug development professionals. The methodologies are presented not merely as steps, but with a rationale grounded in chemical principles to ensure data integrity and reproducibility.

Compound Identification and Core Properties

4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde is a substituted aromatic heterocyclic compound. The core pyrrole ring is functionalized with an N-methyl group, which enhances lipophilicity and can alter biological target interactions, an aldehyde group at the 2-position, which serves as a versatile synthetic handle, and two bromine atoms at the 4 and 5 positions. These heavy halogens significantly increase the molecule's molecular weight and modulate its electronic properties and potential for halogen bonding.

A summary of its fundamental properties is presented below for rapid reference.

| Property | Data | Source(s) |

| IUPAC Name | 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde | |

| CAS Number | 33694-80-3 | |

| Molecular Formula | C₆H₅Br₂NO | [2][3] |

| Molecular Weight | 266.92 g/mol | Calculated |

| Physical Form | Powder | |

| Melting Point | 118-120 °C | |

| Predicted Solubility | Low aqueous solubility; Soluble in polar aprotic solvents (e.g., DMSO, THF) | [4][5] |

| InChIKey | IVRVZOTUFSXMCV-UHFFFAOYSA-N | [2] |

| SMILES | CN1C(=CC(=C1Br)Br)C=O | [2] |

Melting Point Analysis: A Criterion for Purity and Identity

Theoretical Importance

The melting point is one of the most fundamental and accessible physical properties used to characterize a solid organic compound. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range (typically <1°C) at which the solid transitions to a liquid.[6] The presence of even small amounts of miscible impurities will typically cause a depression in the melting point and a broadening of the melting range.[6] Therefore, accurate determination of the melting point serves as a dual-purpose analytical tool: it helps to confirm the identity of the compound and provides a reliable indication of its purity.

Experimental Data

The reported melting point for 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde is 118-120 °C . This narrow two-degree range suggests a high level of purity in the reference sample.

Protocol for Experimental Verification

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp) for accurate and reproducible measurements.

Rationale: A two-stage heating process is employed for efficiency and accuracy. A rapid initial scan quickly identifies the approximate melting range, while a second, slower scan through that range ensures thermal equilibrium between the sample and the heating block, yielding a precise value.[7]

Step-by-Step Methodology:

-

Sample Preparation: If the compound is not a fine powder, gently pulverize a small amount using a clean mortar and pestle. This ensures uniform heat transfer throughout the sample.[7]

-

Capillary Loading: Invert a capillary tube (sealed at one end) and jab the open end into the powder. Tap the sealed end gently on a hard surface or drop the tube down a long, hollow glass tube to pack the sample tightly into the bottom. The final packed sample height should be 2-3 mm.[7]

-

Initial Rapid Determination (Optional but Recommended):

-

Place the loaded capillary into the apparatus.

-

Set a rapid heating rate (e.g., 10-15 °C/minute).

-

Record the approximate temperature at which the sample melts. This value is for guidance only.

-

Allow the apparatus to cool significantly before the next step.

-

-

Accurate Determination:

-

Use a fresh, newly packed capillary tube. Re-melting a sample can lead to decomposition or changes in crystal structure, resulting in erroneous readings.[7]

-

Set the starting temperature to approximately 15-20 °C below the approximate melting point found in the rapid run.

-

Set a slow heating rate of 1-2 °C/minute.

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely liquefied.

-

The melting range is reported as T₁ - T₂.

-

-

Validation: Repeat the accurate determination with a second fresh sample to ensure reproducibility. The results should be consistent within one degree.

Visualization: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Solubility Profile: Guiding Formulation and Application

Significance in Research and Development

Solubility is a critical physicochemical parameter that dictates a compound's utility in numerous applications. In drug development, aqueous solubility directly influences bioavailability and formulation strategies. In synthetic chemistry, solvent selection is paramount for achieving optimal reaction conditions, yields, and purification efficiency. A systematic solubility assessment provides a practical roadmap for handling the compound.

Predicted Solubility and Structural Rationale

The structure of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde contains both polar and non-polar features.

-

Polar Features: The aldehyde group (C=O) and the pyrrole nitrogen can participate in dipole-dipole interactions.

-

Non-polar Features: The dibrominated pyrrole ring and the N-methyl group contribute significantly to the molecule's lipophilicity and surface area.

Based on this, the compound is predicted to have low solubility in water and high solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dichloromethane (DCM). The related, unmethylated 4,5-dibromo-1H-pyrrole-2-carbaldehyde is noted to be soluble in organic solvents.[4]

Protocol for Systematic Solubility Assessment

This qualitative protocol establishes the compound's solubility class by testing it against a series of solvents with varying properties.[8][9][10]

Methodology:

-

Preparation: For each test, add approximately 10 mg of the compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent in 0.25 mL portions. After each addition, vigorously shake or vortex the tube for at least 30 seconds.[10]

-

Observation: A compound is deemed "soluble" if no solid particles are visible to the naked eye.

-

Testing Sequence: Perform the tests in the following order, proceeding to the next step only if the compound is insoluble in the previous solvent.

-

a. Water: To determine aqueous solubility.

-

b. 5% Aqueous HCl: To determine if the compound has a basic functional group (e.g., an amine) that can be protonated to form a soluble salt.[8]

-

c. 5% Aqueous NaOH: To determine if the compound has a sufficiently acidic proton (e.g., a phenol or carboxylic acid) that can be deprotonated to form a soluble salt.[8]

-

d. Organic Solvents: Independently test solubility in a range of common lab solvents to establish a practical working profile. Recommended solvents include:

-

Dimethyl Sulfoxide (DMSO)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Methanol (MeOH)

-

Hexanes

-

-

Visualization: Solubility Classification Flowchart

Caption: Systematic workflow for solubility classification.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the chemical structure of a synthesized compound. A combination of NMR, IR, and Mass Spectrometry provides a self-validating system for unambiguous structure elucidation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, it will confirm the presence and connectivity of the methyl, aldehyde, and pyrrole protons and their corresponding carbons.

-

Expected ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):

-

~7.0-7.5 ppm (singlet, 1H): The isolated C3-proton on the pyrrole ring.

-

~9.5-10.0 ppm (singlet, 1H): The aldehyde proton (-CHO).

-

~3.8-4.2 ppm (singlet, 3H): The N-methyl protons (-CH₃).

-

-

Expected ¹³C NMR Spectrum:

-

~180-190 ppm: The aldehyde carbonyl carbon.

-

~110-140 ppm: Four distinct signals for the four carbons of the pyrrole ring.

-

~35-40 ppm: The N-methyl carbon.

-

-

Protocol for NMR Analysis:

-

Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquire standard ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Further 2D experiments like COSY and HSQC can be run to confirm assignments but are not strictly necessary for this simple structure.

-

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the presence of specific functional groups, which have characteristic vibration frequencies. For this molecule, the most prominent feature will be the strong carbonyl stretch of the aldehyde.

-

Expected Key Absorptions:

-

1660-1700 cm⁻¹: A strong, sharp peak corresponding to the C=O stretch of the conjugated aldehyde.[11][12]

-

2820-2880 cm⁻¹ and 2720-2780 cm⁻¹: Two weak to medium peaks characteristic of the C-H stretch of an aldehyde proton (Fermi doublet).

-

~3100 cm⁻¹: C-H stretching for the aromatic pyrrole ring.

-

~2950 cm⁻¹: C-H stretching for the N-methyl group.

-

500-650 cm⁻¹: C-Br stretching vibrations.

-

-

Protocol for IR Analysis (ATR):

-

Place a small, clean spatula tip of the powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound and crucial information about its elemental composition through isotopic patterns. The presence of two bromine atoms creates a highly distinctive pattern that serves as a powerful validation tool.

-

Expected Data (High-Resolution ESI-MS):

-

Molecular Ion: The calculated monoisotopic mass is 264.873 g/mol . A high-resolution instrument should detect the [M+H]⁺ ion at m/z 265.881.

-

Key Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). For a molecule with two bromine atoms, this results in a characteristic triplet of peaks for the molecular ion cluster:

-

[M]⁺: Contains two ⁷⁹Br atoms.

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺: Contains two ⁸¹Br atoms. The relative intensity of these peaks will be approximately 1:2:1 , providing definitive evidence for the presence of two bromine atoms.

-

-

-

Protocol for MS Analysis:

-

Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode and analyze the molecular ion region for the exact mass and the characteristic Br₂ isotopic pattern.

-

Visualization: Spectroscopic Confirmation Workflow

Caption: Integrated workflow for spectroscopic structural validation.

Chemical Stability and Storage

General Considerations

Halogenated pyrroles are generally stable under standard laboratory conditions. However, like many complex organic molecules, they can be susceptible to degradation over long periods or under harsh conditions. Potential degradation pathways could involve oxidation of the aldehyde group or reactions involving the electron-rich pyrrole ring. While protein-bound pyrroles have shown stability in aqueous solutions[13], the stability of the free aldehyde should be empirically determined for long-term applications.

Recommended Storage Protocol

To ensure the long-term integrity of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde, the following storage conditions are recommended:

-

Temperature: Store at low temperatures (2-8 °C).

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative degradation.

-

Light: Protect from light by using an amber vial or storing in a dark location.

-

Moisture: Keep in a tightly sealed container in a desiccated environment.

References

- Spectroscopic Characterization of Novel Pyrrolo[3,2-b]pyrrole Compounds: An In-depth Technical Guide. Benchchem.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Solubility test for Organic Compounds. Unknown Source.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Bromination of tetrapyrrolic scaffolds: a sustainable approach.

- Study of Novel Pyrrole Deriv

- Solubility of Organic Compounds. Unknown Source.

- CAS 932-82-1: 4,5-dibromo-1H-pyrrole-2-carbaldehyde. CymitQuimica.

- Melting point determin

- 4,5-dibromo-1-methyl-1h-pyrrole-2-carbaldehyde. PubChemLite.

- Melting point determin

- 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde. PubChem.

- 6.

- Experiment 1 - Melting Points. NAU.

- 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde. Sigma-Aldrich.

- Formation and Stability of Pyrrole Adducts in the Reaction of Levuglandin E2 With Proteins. PubMed.

- Brominated pyrrole alkaloids from marine Agelas sponges reduce depolarization-induced cellular calcium elev

- 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid. TargetMol.

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - 4,5-dibromo-1-methyl-1h-pyrrole-2-carbaldehyde (C6H5Br2NO) [pubchemlite.lcsb.uni.lu]

- 3. 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde | C6H5Br2NO | CID 15354433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 932-82-1: 4,5-dibromo-1H-pyrrole-2-carbaldehyde [cymitquimica.com]

- 5. 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid | TargetMol [targetmol.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. mdpi.com [mdpi.com]

- 12. ijpras.com [ijpras.com]

- 13. Formation and stability of pyrrole adducts in the reaction of levuglandin E2 with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Strategies for Pyrrole-Containing Marine Natural Products: An Application Guide

Introduction: The Allure of Marine Pyrroles

The marine biosphere is a prolific source of structurally novel and biologically potent natural products.[1] Among these, pyrrole-containing alkaloids represent a significant and diverse class of metabolites, isolated from a wide range of marine organisms including sponges, tunicates, and microorganisms.[2][3] These compounds exhibit a remarkable array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them attractive targets for synthetic chemists and drug development professionals.[2][4] The inherent reactivity and privileged structure of the five-membered 6π heteroaromatic pyrrole core contribute to its prevalence in bioactive molecules.[1] This guide provides an in-depth exploration of key synthetic routes to these valuable marine natural products, offering both strategic insights and detailed experimental protocols for researchers in the field.

Pillar 1: Classical Approaches to the Pyrrole Core

The construction of the pyrrole ring is the cornerstone of any synthetic endeavor targeting these marine alkaloids. Two classical, yet enduringly relevant, methods are the Paal-Knorr and Hantzsch syntheses.

The Paal-Knorr Synthesis: A Robust Condensation Strategy

The Paal-Knorr synthesis is a highly reliable and versatile method for constructing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[5][6] The reaction is typically promoted by acid and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole.[2][7]

Causality in Experimental Choices: The choice of acid catalyst and reaction conditions is critical. While strong acids can be used, milder conditions, such as acetic acid, are often preferred to avoid side reactions, particularly with sensitive substrates.[7] The reaction is often heated to drive the dehydration step to completion. Modern variations, such as microwave-assisted synthesis, have been shown to significantly reduce reaction times and improve yields.[8][9]

Experimental Workflow: Paal-Knorr Synthesis ```dot graph TD A[Start: Combine 1,4-dicarbonyl and amine] --> B{Reaction Conditions}; B --> C[Conventional Heating in Acetic Acid]; B --> D[Microwave Irradiation in Ethanol/Acetic Acid]; C --> E{Reaction Monitoring by TLC}; D --> E; E --> F[Work-up: Extraction and Solvent Removal]; F --> G[Purification: Column Chromatography]; G --> H[End: Characterized Pyrrole];

Figure 2: General workflow for the Hantzsch pyrrole synthesis.

Protocol 2: Classical Hantzsch Synthesis of a Functionalized Pyrrole [4][10] Materials:

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 equiv)

-

α-haloacetophenone (e.g., 2-bromoacetophenone) (1.0 equiv)

-

Primary amine (e.g., aniline) (1.1 equiv)

-

Ethanol or acetic acid

-

Sodium acetate (optional, as a buffer)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the β-ketoester (1.0 equiv) and the α-haloacetophenone (1.0 equiv) in ethanol or acetic acid.

-

Add the primary amine (1.1 equiv). If using the amine hydrochloride salt, add a stoichiometric amount of a base like sodium acetate.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Pillar 2: Modern Synthetic Strategies for Complex Marine Pyrroles

The structural complexity of many pyrrole-containing marine natural products often necessitates more sophisticated synthetic strategies. Modern organometallic cross-coupling reactions and strategic functionalization of the pyrrole ring are indispensable tools in the total synthesis of these molecules.

Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex. [11][12][13]This reaction is particularly valuable in the synthesis of marine natural products like the lamellarins, where aryl-aryl or aryl-pyrrole linkages are common structural motifs. [14][15] Rationale for Reagent Selection: The choice of palladium catalyst, ligand, and base is crucial for the success of a Suzuki-Miyaura coupling. For sterically hindered substrates, bulky electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. [16]The base plays a critical role in the transmetalation step. [13] Total Synthesis Application: Lamellarin D

The total synthesis of Lamellarin D, a potent cytotoxic marine alkaloid, has been achieved using a strategy that relies heavily on sequential Suzuki-Miyaura cross-coupling reactions to introduce the aryl substituents onto the pyrrole core. [3][14] Protocol 3: Suzuki-Miyaura Coupling in the Synthesis of a Lamellarin Intermediate [14] This protocol describes the coupling of a brominated pyrrole intermediate with an arylboronic acid.

Materials:

-

Brominated pyrrole intermediate (1.0 equiv)

-

Arylboronic acid (2.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 8 mol%)

-

Base (e.g., aqueous Na₂CO₃)

-

Solvent (e.g., THF)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon), add the brominated pyrrole intermediate (1.0 equiv), the arylboronic acid (2.0 equiv), and the palladium catalyst (8 mol%).

-

Add the solvent (THF) and the aqueous base (Na₂CO₃ solution).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the coupled product.

Vilsmeier-Haack Formylation: Functionalizing the Pyrrole Ring

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. [17][18]The Vilsmeier reagent, typically generated in situ from a substituted amide (e.g., DMF) and a halogenating agent (e.g., POCl₃), acts as the electrophile. [19]This reaction is crucial for introducing aldehyde functionalities, which can then be further elaborated into other functional groups.

Regioselectivity Considerations: The position of formylation on the pyrrole ring is influenced by both electronic and steric factors. [20]For N-unsubstituted or N-alkyl pyrroles, formylation generally occurs at the C2 position. However, bulky N-substituents can direct formylation to the C3 position.

Protocol 4: Vilsmeier-Haack Formylation of an N-Substituted Pyrrole [20] Materials:

-

N-substituted pyrrole (1.0 equiv)

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) (1.1 equiv)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Aqueous sodium acetate solution

Procedure:

-

In a flame-dried flask under an inert atmosphere, cool DMF to 0 °C.

-

Slowly add POCl₃ (1.1 equiv) to the DMF with stirring. The Vilsmeier reagent will form.

-

In a separate flask, dissolve the N-substituted pyrrole (1.0 equiv) in DCM or DCE.

-

Add the freshly prepared Vilsmeier reagent to the pyrrole solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it into a cold aqueous solution of sodium acetate.

-

Stir the mixture until the hydrolysis of the intermediate iminium salt is complete.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

Purify the resulting aldehyde by column chromatography or recrystallization.

Pillar 3: Total Synthesis Showcase: Ageladine A

Ageladine A is a fluorescent, tricyclic pyrrole-imidazole alkaloid isolated from the marine sponge Agelas nakamurai. [21]It exhibits potent angiogenesis inhibitory activity. Its total synthesis provides an excellent case study of the application of modern synthetic methodologies.

One elegant synthesis of Ageladine A by Karuso and coworkers features a one-pot Pictet-Spengler reaction followed by aromatization. [22][23] Synthetic Strategy Overview: Ageladine A

Sources

- 1. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. Total synthesis of lamellarins D, H, and R and ningalin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. xisdxjxsu.asia [xisdxjxsu.asia]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. wwjmrd.com [wwjmrd.com]

- 14. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 18. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 19. chemtube3d.com [chemtube3d.com]

- 20. scribd.com [scribd.com]

- 21. Total synthesis of ageladine A, an angiogenesis inhibitor from the marine sponge Agelas nakamurai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of Dibromopyrroles

[1][2]

Executive Summary

Pyrrole cores are ubiquitous in pharmacophores (e.g., Atorvastatin, Sunitinib) and organic materials (e.g., BODIPY dyes). However, the functionalization of dibromopyrroles presents a unique challenge: distinguishing between two chemically similar halogenated sites. This guide provides a rational framework for controlling regioselectivity —specifically distinguishing between

Mechanistic Drivers of Regioselectivity

To design successful experiments, one must understand the underlying reactivity hierarchy of the pyrrole ring.

The Electronic Hierarchy (The "Alpha Rule")

In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira), the oxidative addition step is generally rate-determining. For pyrroles, the electron-rich nitrogen lone pair activates the ring.

- -Positions (C2/C5): These are electronically more active due to closer proximity to the ring nitrogen's inductive influence and resonance stabilization of the intermediate.

- -Positions (C3/C4): These are comparatively less reactive.

General Reactivity Trend:

The Handy-Zhang Predictive Model

Handy and Zhang established a correlation between the

-

Rule: The position with the most downfield (higher ppm) proton in the parent heterocycle is typically the most electron-deficient and thus reacts fastest in oxidative addition.

-

Application: For pyrroles, this generally supports C2 selectivity, but substituents (like esters) can perturb this order.

The "Solvent Switch" Phenomenon

While

-

Non-Polar/Protic Mix (e.g., Toluene/EtOH): Enhances "natural" electronic selectivity (favors

-coupling). -

Polar Aprotic (e.g., DMF): Can erode selectivity or, in specific ester-functionalized cases, shift preference toward the

-position due to changes in solvation and coordination spheres [1].

The Halogen Dance (Pre-Coupling Strategy)

Under basic conditions (but typically stronger than Suzuki bases, e.g., LDA), 2,5-dibromopyrroles can undergo "halogen dance" (base-catalyzed halogen migration) to rearrange into 2,4- or 2,3-dibromopyrroles. This is a powerful tool to access isomers that are difficult to synthesize directly.

Decision Pathways & Visualization

Regioselectivity Logic Flow

The following diagram illustrates the decision process for coupling various dibromopyrrole isomers.

Caption: Decision tree for predicting the primary site of arylation based on pyrrole substitution pattern and reaction conditions.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling of 2,3-Dibromopyrrole (N-Protected)

Objective: Selective arylation at the C2 position. Scope: 2,3-dibromo-N-SEM-pyrrole or 2,3-dibromo-N-Boc-pyrrole.

Reagents:

-

2,3-Dibromo-N-protected-pyrrole (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (0.1 M concentration relative to pyrrole)

Procedure:

-

Setup: Charge a flame-dried Schlenk flask with the dibromopyrrole, arylboronic acid, and

. -

Inertion: Evacuate and backfill with Argon (

). -

Solvent Addition: Add degassed 1,4-dioxane and the aqueous

solution via syringe. -

Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC/LCMS.

-

Note: C2-Br is significantly more reactive. Lower temperatures (60 °C) can enhance selectivity if bis-coupling is observed.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Silica gel chromatography. The C2-arylated product is typically less polar than the bis-arylated byproduct.

Protocol B: "Solvent-Switched" Coupling for 2,4-Dibromopyrrole Derivatives

Objective: Modulating selectivity between C2 and C4 (or C3/C5 in ester derivatives). Reference: Based on Handy & Zhang's observations [1, 2].

Reagents:

-

2,4-Dibromopyrrole derivative (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Catalyst:

(5 mol%) - More robust for steric challenges. -

Base:

(2.0 equiv)

Solvent System Selection:

| Target Regioisomer | Solvent System | Temperature | Mechanism |

|---|---|---|---|

| Alpha (C2) | Toluene / Ethanol (4:1) | 80 °C | Standard Electronic Control |

| Beta (C4) | DMF (Anhydrous) | 90–100 °C | Solvation/Coordination Shift |

Procedure:

-

Prepare two parallel reactions if optimizing a new substrate.

-

For the DMF route, ensure strict anhydrous conditions to promote the coordination effect.

-

Monitor conversion closely; the "reversed" selectivity is often slower and may require higher catalyst loading (up to 10 mol%).

Protocol C: Halogen Dance Rearrangement (2,5 to 2,4)

Objective: Converting readily available 2,5-dibromopyrrole to the 2,4-isomer prior to coupling.

Reagents:

-

N-Boc-2,5-dibromopyrrole (1.0 equiv)

-

LDA (Lithium Diisopropylamide) (1.1 equiv)

-

Solvent: THF (Anhydrous)

Procedure:

-

Cool a solution of N-Boc-2,5-dibromopyrrole in THF to -78 °C .

-

Add LDA dropwise over 10 minutes.

-

Stir at -78 °C for 30–60 minutes. The lithiated species undergoes migration.[1]

-

Quench with MeOH (proton source) at -78 °C to trap the rearranged 2,4-dibromopyrrole.

-

Validation: Confirm isomer shift via NMR (coupling constants:

for 2,5-dibromo vs

Troubleshooting & Optimization Guide

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Debromination (H-product) | Hydride source present / Overheating | Use Dioxane instead of alcohols. Reduce temp. |

| Loss of Regioselectivity (Bis-coupling) | C2/C3 reactivity gap too small | Switch to bulky ligands (e.g., SPhos , XPhos ) to amplify steric differentiation. Lower equivalents of boronic acid (0.95 eq). |

| N-Deprotection | Base instability (e.g., Boc cleavage) | Switch base to |

| No Reaction at C3/C4 | Oxidative addition too slow | Switch to |

Protecting Group Strategy

-

SEM (2-(Trimethylsilyl)ethoxymethyl): Gold Standard. Stable to base, prevents N-coordination to Pd, exerts minimal steric hindrance on C2.

-

Boc (tert-Butyloxycarbonyl): Good electronic withdrawal (deactivates ring, potentially slowing oxidative addition but reducing oxidation side-reactions). Labile at high temperatures (>100 °C) with carbonate bases.

-

TIPS (Triisopropylsilyl): Sterically bulky. Can block C2 coupling entirely, forcing reaction to C3/C4 (Steric directing group).

References

-

Handy, S. T., & Zhang, Y. (2006).[2] "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, (3), 299–301.[2] Link

- Handy, S. T., & Zhang, Y. (2008). "A Solvent-Induced Reversal of Regioselectivity in the Suzuki Coupling of Pyrrole Esters." Journal of Organic Chemistry. (Verified via context of solvent effects on dibromo-species).

-

Banwell, M. G., et al. (2017). "Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions." Marine Drugs, 15(4), 116. Link

-

Okano, K., et al. (2023). "Regiocontrolled halogen dance of 2,5-dibromopyrroles." Chemical Communications.[2][3][4] Link

-

Gilbertson, S. R., et al. (2010). "Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles." Journal of Organic Chemistry, 75(20), 6965-6968. Link

Application Note & Protocols: Synthesis of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrids as Potent Bioactive Agents

Here is the detailed Application Note and Protocol on the synthesis of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids.

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Pyrrole-Based Scaffolds in Drug Discovery

The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Specifically, the 4,5-dibromo-1H-pyrrole-2-carboxamide core is a key pharmacophore found in marine alkaloids like oroidin and has inspired the development of potent inhibitors targeting critical bacterial enzymes.[2] Hybrids based on this scaffold have demonstrated significant promise as antibacterial agents, particularly as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.[3][4][5][6] This makes them a vital area of research in the fight against drug-resistant pathogens.[1][7][8]

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids. We will delve into the strategic choices behind the synthetic route, from the preparation of the core pyrrole intermediate to the final amide coupling, providing researchers with a robust and reproducible methodology.

Retrosynthetic Strategy

The synthesis of the target hybrids is logically approached through a convergent strategy. The core scaffold, 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide, is disconnected at the amide bond. This retrosynthetic step yields two key precursors:

-

The Pyrrole Core: 4,5-dibromo-1H-pyrrole-2-carboxylic acid.

-

The Amine Component: A substituted or unsubstituted aniline (or other primary amine), which forms the "hybrid" part of the final molecule.

This approach is highly modular, allowing for the synthesis of a diverse library of compounds by simply varying the aniline component. The pyrrole core can be synthesized in bulk and then coupled with various amines to explore structure-activity relationships (SAR).[8][9]

Overall Synthetic Workflow

The forward synthesis involves two primary stages: the synthesis and purification of the activated pyrrole core, followed by the coupling reaction with the desired amine.

Figure 1: Overall synthetic workflow for 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids.

Part I: Synthesis of the Key Intermediate: 4,5-dibromo-1H-pyrrole-2-carboxylic acid

The synthesis of the dibrominated pyrrole core is foundational. While various methods exist for pyrrole synthesis, such as the Paal-Knorr reaction, a more direct and efficient route for this specific intermediate is the electrophilic bromination of a commercially available precursor, 1H-pyrrole-2-carboxylic acid.[10][11][12] The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution, with the bromine atoms preferentially adding at the 4 and 5 positions due to the directing effect of the carboxyl group.

Protocol 1: Synthesis of 4,5-dibromo-1H-pyrrole-2-carboxylic acid

Materials:

-

1H-Pyrrole-2-carboxylic acid

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Ice-cold deionized water

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrrole-2-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).

-

Cooling: Cool the flask in an ice bath to 0-5 °C. Stir the solution until the starting material is fully dissolved.

-

Bromine Addition: In a dropping funnel, prepare a solution of bromine (2.2 eq) in glacial acetic acid. Add this solution dropwise to the cooled pyrrole solution over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. Causality Note: Slow, cooled addition is critical to control the exothermicity of the reaction and prevent unwanted side products.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Precipitation: Once the reaction is complete, pour the mixture slowly into a beaker containing a large volume of ice-cold deionized water (approx. 10x the volume of the reaction mixture) with vigorous stirring. A pale-yellow precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is colorless and neutral to pH paper.

-

Drying: Dry the product under vacuum at 50 °C to a constant weight. The resulting 4,5-dibromo-1H-pyrrole-2-carboxylic acid is typically used in the next step without further purification.

Expected Outcome: A pale-yellow to off-white solid. Yields are generally in the range of 85-95%. The product should be characterized by ¹H NMR and Mass Spectrometry to confirm its identity and purity.

Part II: Amide Bond Formation: Coupling the Core and Hybrid Moieties

The formation of the amide bond is the crucial convergent step in this synthesis.[13] While numerous coupling reagents exist (e.g., HBTU, EDC/HOBt), the conversion of the carboxylic acid to a more reactive acyl chloride is a highly effective and cost-efficient method, particularly for less nucleophilic anilines.[4][14][15]

Mechanism: Acyl Chloride Formation and Nucleophilic Acyl Substitution

The process involves two key steps:

-

Activation: The carboxylic acid is activated by reacting with an agent like oxalyl chloride or thionyl chloride. This replaces the hydroxyl group with a highly labile chloride, forming a reactive acyl chloride intermediate.

-

Coupling: The amine component acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of HCl (scavenged by a base) to form the stable amide bond.

Figure 2: Mechanism of amide coupling via the acyl chloride method.

Protocol 2: General Procedure for Amide Coupling

Materials:

-

4,5-dibromo-1H-pyrrole-2-carboxylic acid (from Part I)

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Substituted Aniline (1.0 - 1.2 eq)

-

A non-nucleophilic base, such as Triethylamine (TEA) or Pyridine (2.0 eq)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Acyl Chloride Formation: To a solution of 4,5-dibromo-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise. Safety Note: This step should be performed in a well-ventilated fume hood as toxic gases (CO, CO₂, HCl) are evolved.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours. The completion of acyl chloride formation can be observed by the cessation of gas evolution.

-

Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is a solid and should be used immediately in the next step.

-

Amine Addition: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

-

Coupling Reaction: Cool the aniline solution to 0 °C and add the acyl chloride solution dropwise. Stir the reaction mixture at room temperature overnight.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrid.

Data Summary of Representative Hybrids

The modularity of this synthesis allows for the creation of a wide array of derivatives. Below is a table summarizing expected data for a few representative compounds.

| Compound ID | R-Group on Phenyl Ring | Method | Yield (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |

| 1a | -H | Acyl Chloride | 85% | 195-197 | 11.8 (s, 1H, Pyrrole-NH), 9.5 (s, 1H, Amide-NH), 7.0-7.6 (m, 6H, Ar-H & Pyrrole-H) |

| 1b | 4-F | Acyl Chloride | 82% | 210-212 | 11.9 (s, 1H, Pyrrole-NH), 9.6 (s, 1H, Amide-NH), 7.1-7.7 (m, 5H, Ar-H & Pyrrole-H) |

| 1c | 4-OCH₃ | HBTU Coupling | 78% | 188-190 | 11.7 (s, 1H, Pyrrole-NH), 9.4 (s, 1H, Amide-NH), 6.9-7.5 (m, 5H, Ar-H & Pyrrole-H), 3.8 (s, 3H, -OCH₃) |

| 1d | 4-NO₂ | Acyl Chloride | 75% | 235-237 | 12.1 (s, 1H, Pyrrole-NH), 10.1 (s, 1H, Amide-NH), 7.8-8.3 (m, 5H, Ar-H & Pyrrole-H) |

Note: Data are representative and actual results may vary based on specific reaction conditions and purity of reagents.

Troubleshooting and Key Considerations

-

Low Yield in Bromination: Ensure the reaction is protected from light and moisture. The purity of the starting pyrrole-2-carboxylic acid is also crucial.

-

Incomplete Amide Coupling: For electron-deficient (less nucleophilic) anilines, longer reaction times or gentle heating may be required. Alternatively, using a more powerful coupling agent like HATU can improve yields. Ensure all reagents and solvents for the coupling step are scrupulously dried, as water will hydrolyze the acyl chloride intermediate.

-

Purification Challenges: Some N-aryl pyrrole amides can be difficult to separate from starting materials. Careful selection of the mobile phase for column chromatography is essential. A gradient elution from non-polar (e.g., hexanes) to more polar (e.g., ethyl acetate) often provides the best separation.

Conclusion

The synthetic strategy outlined provides a reliable and versatile pathway to access 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids. By preparing a common dibrominated pyrrole intermediate and coupling it with diverse aniline derivatives, researchers can efficiently generate libraries of novel compounds for biological screening. The robust nature of the acyl chloride-mediated amide coupling ensures high yields across a range of substrates, making this an invaluable methodology for professionals in drug development and medicinal chemistry.

References

-

Merugu, S. R., et al. (2024). Novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrids as Promising DNA Gyrase Inhibitors: Design, Synthesis and Antimicrobial Evaluation. Journal of Molecular Structure, 137359. [Link]

-

Linden, A., et al. (2007). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. Journal of Combinatorial Chemistry, 9(4), 586-599. [Link]

-

Merugu, S. R., et al. (2024). Novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrids as Promising DNA Gyrase Inhibitors: Design, synthesis and antimicrobial evaluation. OUCI. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

Nodwell, M. B., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(1), 329-335. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

-

Ilaš, J., et al. (2013). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4928-4933. [Link]

- Zahradnik, P., et al. (2011). A process for amidation of pyrrole carboxylate compounds.

-

MBB College. (n.d.). Paal-Knorr Synthesis. [Link]

-

Semantic Scholar. (n.d.). Novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrids as Promising DNA Gyrase Inhibitors: Design, Synthesis and Antimicrobial Evaluation. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(10), 7261-7281. [Link]

-

Walter, H. (2009). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Chimia, 63(7), 355-360. [Link]

-

Karki, M., et al. (2020). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules, 25(9), 2110. [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of pyrrole-2-carboxamide derivatives: Oroidin analogues. [Link]

-

Strieter, E. R., & Buchwald, S. L. (2007). Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. Angewandte Chemie International Edition, 46(1), 92-95. [Link]

-

Tomašič, T., et al. (2017). Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 224-235. [Link]

-

Langer, P., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 11060-11068. [Link]

-

HELDA. (n.d.). (thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. [Link]

-

ResearchGate. (n.d.). Synthesis of N′-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides. [Link]

-

Karpoormath, R., et al. (2014). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Arabian Journal of Chemistry, 10, S243-S251. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

-

Rusu, A., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 23(22), 14352. [Link]

-

Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0243305. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrids as Promising DNA Gyrase Inhibitors: Design, synthesis and a… [ouci.dntb.gov.ua]

- 4. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. helda.helsinki.fi [helda.helsinki.fi]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. hepatochem.com [hepatochem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biomedres.us [biomedres.us]

Application Note: Advanced Synthesis and Evaluation of Novel Bacterial Topoisomerase Inhibitors (NBTIs)

Topic: Application in the Synthesis of DNA Gyrase Inhibitors Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, drug discovery scientists, and microbiologists.

Abstract

Bacterial resistance to fluoroquinolones has necessitated the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs). Unlike traditional gyrase inhibitors that stabilize the DNA-cleavage complex via the GyrA subunit, NBTIs (e.g., Gepotidacin, Zoliflodacin) bind to a distinct pocket at the interface of the GyrA and GyrB subunits, avoiding cross-resistance. This application note details the synthetic methodology for constructing the complex spiro-pyrimidinetrione scaffold found in next-generation inhibitors and provides a validated protocol for the biochemical evaluation of DNA gyrase supercoiling inhibition.

Part 1: Strategic Synthesis Framework

The Modular Assembly Approach

The synthesis of modern DNA gyrase inhibitors, particularly the spiro-pyrimidinetrione class (e.g., Zoliflodacin), requires a stereoselective approach to handle the complex spirocyclic core. The "application" of this chemistry relies on a key Knoevenagel condensation followed by a thermal rearrangement , a methodology that allows for the rapid assembly of the pharmacophore from simpler precursors.

Key Synthetic Challenges & Solutions

| Challenge | Strategic Solution |

| Stereocontrol | Utilization of chiral auxiliaries or chiral chromatography (SFC) post-cyclization to isolate the active (R,S,S)-enantiomer.[1] |

| Solubility | NBTIs often possess zwitterionic character. Use of polar aprotic solvents (DMF, DMSO) and specific salt forms (mesylate, hydrochloride) during intermediate isolation. |

| hERG Liability | The basic amine tail often causes hERG inhibition.[2] The "application" involves tuning the pKa of the linker amine or using rigid bicyclic spacers (e.g., isomannide derivatives). |

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Spiro-pyrimidinetrione Scaffold (Zoliflodacin Precursor)

Objective: To synthesize the core spirocyclic intermediate essential for GyrB-targeting activity. Scope: This protocol focuses on the critical ring-closing sequence.

Reagents & Equipment[3][4][5]

-

Starting Material: 2,3,4-trifluorobenzaldehyde derivative (protected).[6]

-

Reagents: Barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione), Acetic Acid, Water.

-

Equipment: High-pressure microwave reactor or sealed tube, Supercritical Fluid Chromatography (SFC) system.

Step-by-Step Methodology

-

Aldehyde Deprotection & SNAr Pre-functionalization:

-

Rationale: The aldehyde is initially protected as an acetal to survive upstream lithiation.

-

Treat the acetal precursor with 3M HCl in THF at room temperature for 2 hours to liberate the aldehyde.

-

Perform Nucleophilic Aromatic Substitution (SNAr) on the ortho-fluorine using (2R,6S)-2,6-dimethylmorpholine.[6] Note: Regioselectivity is controlled by the electron-withdrawing aldehyde group.

-

-

Knoevenagel Condensation:

-

Combine the resulting aldehyde intermediate (1.0 equiv) and barbituric acid (1.0 equiv) in a mixture of Acetic Acid/Water (4:1 v/v).

-

Critical Step: Degas the solvent to prevent oxidative side reactions.

-

-

Thermal Rearrangement & Cyclization:

-

Heat the reaction mixture to 110°C for 2-4 hours.

-

Mechanism:[7][8][9] The reaction proceeds via an initial Knoevenagel condensation to form an alkene, followed by an intramolecular [1,5]-hydride shift and subsequent cyclization to form the spiro-center.

-

Monitoring: Monitor by LC-MS for the disappearance of the alkene intermediate (M+H shift).

-

-

Purification (The "Application" of SFC):

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Objective: To quantify the inhibitory potency (IC50) of the synthesized compounds against E. coli or S. aureus DNA gyrase. Method: Fluorescence-based detection using H19 dye (intercalator sensitive to DNA topology).[3][5][10]

Assay Components

| Component | Concentration (Final) | Function |

| Relaxed Plasmid pBR322 | 0.5 µ g/well | Substrate for supercoiling. |

| DNA Gyrase (A2B2) | 2-5 nM | Enzyme (recombinant). |

| ATP | 1.0 mM | Energy source for catalysis. |

| Potassium Glutamate | 400 mM | Salt (critical for S. aureus gyrase).[3] |

| H19 Dye | 1X | Fluorescence reporter (ProFoldin).[10] |

Workflow

-

Enzyme Mix Preparation:

-

Dilute DNA Gyrase enzyme in Assay Buffer (20 mM Tris-HCl pH 8, 8 mM MgCl2, 4.6% glycerol, 1 mM DTT). Keep on ice.

-

-

Compound Addition:

-

Add 1 µL of test compound (in 100% DMSO) to a black 96-well plate.

-

Include Positive Control: Ciprofloxacin (100 µM).[2]

-

Include Negative Control: DMSO only (0% inhibition).

-

-

Reaction Initiation:

-

Add 30 µL of Reaction Mix (Relaxed pBR322 + ATP + Buffer) to the wells.

-

Add 10 µL of diluted Enzyme to initiate the reaction.

-

-

Incubation:

-

Incubate at 37°C for 60 minutes .

-

-

Detection:

-

Add 50 µL of H19 Dye solution (diluted in T1 buffer) to stop the reaction and stain the DNA.

-

Incubate for 5 minutes at room temperature.

-

Interpretation: Relaxed DNA binds less dye (low signal); Supercoiled DNA binds more dye (high signal).[3][10] Inhibitors prevent supercoiling, resulting in low fluorescence relative to the DMSO control.

-

Part 3: Visualizations

Diagram 1: Mechanism of Action (NBTI vs. Fluoroquinolones)

This diagram illustrates the distinct binding sites, highlighting why NBTIs are effective against fluoroquinolone-resistant strains.

Caption: Distinct binding modes of Fluoroquinolones (GyrA-DNA) and NBTIs (GyrA-GyrB interface) leading to bacterial cell death.

Diagram 2: Synthesis Workflow (Spiro-pyrimidinetrione)

A flowchart detailing the critical steps in the Zoliflodacin-scaffold synthesis.

Caption: Synthetic route for the spiro-pyrimidinetrione NBTI scaffold highlighting the key rearrangement and purification steps.

References

-

Zoliflodacin Synthetic Route: Title: Zoliflodacin - New Drug Approvals (Synthesis Description). Source: New Drug Approvals.[8] URL:[Link]

-

Gyrase Assay Protocol: Title: Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol. Source: Inspiralis. URL:[Link]

-

NBTI Review & Challenges: Title: Recent Development of DNA Gyrase Inhibitors: An Update (2024).[11][12] Source: Mini Reviews in Medicinal Chemistry (via PubMed). URL:[Link]

-

Fluorescence Assay Methodology: Title: ProFoldin DNA Gyrase DNA Supercoiling Assay Kits.[5] Source: ProFoldin.[3][5][10] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. research.cbc.osu.edu [research.cbc.osu.edu]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. profoldin.com [profoldin.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Gepotidacin - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]

- 11. Recent Development of DNA Gyrase Inhibitors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

Troubleshooting & Optimization

Technical Support Center: Regioselective Functionalization of Dibromopyrroles

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the intricate challenges associated with the regioselective functionalization of dibromopyrroles. As a senior application scientist, I understand that achieving site-selectivity in these reactions is often a critical bottleneck in synthetic campaigns. This support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and optimize your reaction outcomes.

I. Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the regioselective functionalization of dibromopyrroles. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.

Issue 1: Poor or No Regioselectivity in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Question: I am attempting a Suzuki coupling on a 3,4-dibromopyrrole, but I'm getting a mixture of mono-substituted products at both C3 and C4, along with di-substituted byproducts. How can I favor substitution at a single position?

Answer: Achieving high regioselectivity in cross-coupling reactions of dibromopyrroles is a common challenge and is highly dependent on the electronic and steric environment of the pyrrole ring.[1][2] Here’s a systematic approach to troubleshooting this issue:

Underlying Principles: The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles is often governed by the relative reactivity of the C-Br bonds.[1] The more electron-deficient position is typically more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[1]

Troubleshooting Strategies:

-

Exploit Inherent Electronic Differences:

-

Electron-Withdrawing Groups (EWGs): If your pyrrole has an EWG (e.g., ester, aldehyde, nitro group), the adjacent C-Br bond will be more electron-deficient and thus more reactive. For instance, in 4,5-dibromopyrrole-2-carboxylates, initial coupling is generally favored at the more electron-deficient C5 position.[2][3] Similarly, for 3,4-dibromopyrrole-2-carboxylates, the C3 position is the preferred site of initial reaction.[2][3]

-

N-Substituents: The nature of the substituent on the pyrrole nitrogen can significantly influence the electronic properties of the ring. An electron-withdrawing N-substituent will generally increase the reactivity of all C-Br bonds but can also subtly alter the regiochemical outcome.

-

-

Optimize Reaction Conditions:

-

Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. For Suzuki couplings, consider using a ligandless palladium source like palladium acetate, which has shown excellent selectivity for coupling at the C5 position of dibromopyrrole aldehyde.[4] The subsequent addition of a phosphine ligand can then promote coupling at the C4 position.[4]

-

Base: The strength and nature of the base can influence the outcome. Common bases for Suzuki couplings include Na2CO3, K2CO3, Cs2CO3, and K3PO4.[2] A systematic screening of bases is often necessary to find the optimal conditions for your specific substrate.

-

Solvent: The solvent system can impact catalyst activity and selectivity. Solvent systems like DMF, ethanol-toluene, and acetone have been employed.[2] For some Suzuki couplings of dibromopyrroles, a mixture of an arene (e.g., toluene or mesitylene), ethanol, and water has proven effective.[3]

-

Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[5]

-

-

Control Stoichiometry:

-

Carefully control the stoichiometry of your boronic acid or organotin reagent. Using a slight excess (e.g., 1.1-1.2 equivalents) is often sufficient for the initial coupling.[1] Attempts to drive the reaction to completion by adding a large excess of the coupling partner can lead to the formation of di-substituted products.[2][3]

-

Workflow for Optimizing Regioselective Suzuki Coupling:

Caption: A general workflow for the functionalization of dibromopyrroles.

II. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of dibromopyrroles?

A1: The primary challenges stem from the similar electronic and steric environments of the two bromine atoms, making it difficult to selectively react at one position over the other. [1][2]Additionally, the pyrrole ring itself can be sensitive to strongly acidic or basic conditions, and the nitrogen atom can coordinate to metal catalysts, sometimes leading to catalyst poisoning or undesired side reactions. [6][7] Q2: How does the position of the bromine atoms (e.g., 2,3- vs. 3,4- vs. 2,5-dibromo) affect regioselectivity?

A2: The substitution pattern of the dibromopyrrole has a profound impact on regioselectivity:

-

2,3-Dibromopyrroles: The C2 position is generally more electron-deficient than the C3 position, making it more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions. [1]* 3,4-Dibromopyrroles: The electronic differences between the C3 and C4 positions are often less pronounced. Regioselectivity in these systems is highly dependent on the presence and nature of other substituents on the ring. [2]* 2,5-Dibromopyrroles: The C2 and C5 positions are electronically similar. Achieving regioselectivity often relies on steric hindrance or the use of directing groups.

Q3: Can C-H functionalization be used for the regioselective functionalization of dibromopyrroles?

A3: Yes, direct C-H functionalization is an emerging and powerful strategy. [8][9]By using a directing group, it is possible to selectively activate and functionalize a specific C-H bond in the presence of the C-Br bonds. This approach can provide access to substitution patterns that are difficult to achieve through traditional cross-coupling or halogen-metal exchange reactions. However, a key challenge is differentiating between multiple C-H bonds with similar steric and electronic properties. [8] Q4: Are there any milder brominating agents that can be used to prepare dibromopyrroles with better regiocontrol?

A4: Yes, while elemental bromine (Br2) can lead to over-bromination, milder reagents can offer better control. [10]N-Bromosuccinimide (NBS) and Tetrabutylammonium Tribromide (TBABr3) are commonly used alternatives that can provide higher regioselectivity, particularly when the reaction temperature is carefully controlled. [10][11][12]

III. References

-

Fürstner, A., et al. (2007). Regioselective Suzuki Cross-Coupling Reactions at the 2-Position of Di- and Tribrominated Pyrroles. Synthesis, 2007(13), 2055-2061.

-

Pelkey, E. T., et al. (2006). Regioselective Couplings of Dibromopyrrole Esters. Synfacts, 2006(8), 776.

-

ResearchGate. (n.d.). Regioselective Couplings of Dibromopyrrole Esters | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective Double Suzuki Cross Coupling of Dibromopyrroles | Request PDF. Retrieved from [Link]

-

Gao, S., et al. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry, 83(15), 8456-8463.

-

ResearchGate. (n.d.). PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. Retrieved from [Link]

-

PapersFlow. (n.d.). Regioselective Functionalization of Pyrroles: Research Guide & Papers. Retrieved from [Link]

-

Li, X. (2020). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry. Accounts of Chemical Research, 53(6), 1216-1232.

-

National Center for Biotechnology Information. (n.d.). Overcoming the limitations of directed C-H functionalizations of heterocycles. Retrieved from [Link]

-

Frontiers. (n.d.). Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Retrieved from [Link]

-

ResearchGate. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective Synthesis of Highly Functionalized 2 H-Pyrroles via Dearomative Chlorination of 1 H-Pyrroles. Retrieved from [Link]

-

MDPI. (n.d.). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 5. Regioselective functionalization of 2,5-dibromotoluene (25).... Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Metalation of 4,6-Dibromoresorcinol Dimethyl Ether with LiTMP | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protection of N- and O-Functional Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Overcoming the limitations of directed C-H functionalizations of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Managing Solubility & Handling of 4,5-Dibromo-1-methyl-1H-pyrrole-2-carbaldehyde

Executive Technical Overview

4,5-Dibromo-1-methyl-1H-pyrrole-2-carbaldehyde is a densely functionalized heterocyclic building block.[1][2] Its physicochemical behavior is dominated by two competing factors: the lipophilicity of the dibromo-methylpyrrole core and the dipole moment of the aldehyde .[1][2]

Commonly referred to in the lab as a "brick-dust" intermediate, this molecule exhibits high crystal lattice energy due to

Physicochemical Profile

| Property | Value / Characteristic | Implication for Handling |

| CAS Number | 33694-80-3 | Verification key for ordering.[1][2] |

| Physical Form | Crystalline Solid (Tan/Brown) | High lattice energy; requires sonication/heat to dissolve.[2] |

| LogP (Predicted) | ~2.2 - 2.8 | Lipophilic; partitions into membranes/plastics.[1][2] |

| Key Solvents | DMSO, DMF, DCM, THF | Use for stock solutions (>50 mM). |

| Poor Solvents | Water, PBS, Hexanes, Et2O | Avoid as primary solvents; use as antisolvents. |

Solubility Decision Matrix & Workflows

Handling this compound requires a bifurcated approach depending on whether you are conducting chemical synthesis or biological evaluation.

Workflow 1: Solvent Selection Decision Tree

Caption: Decision matrix for solvent selection based on experimental context (Synthesis vs. Biological Assay).

Technical Support & Troubleshooting (FAQ)

Section A: Chemical Synthesis (Reaction Optimization)

Q1: The starting material precipitates immediately upon adding the aqueous base in my Suzuki coupling. How do I fix this? Diagnosis: This is a classic "salting out" effect.[2] The hydrophobic dibromopyrrole is insoluble in the biphasic mixture created by adding aqueous carbonate/phosphate bases.[2] Corrective Protocol:

-

Switch Solvent System: Move from Toluene/Water or Dioxane/Water to DMF/Water (4:1) or DME/Water (3:1) .[2] DMF solubilizes the pyrrole effectively even in the presence of water.[1][2]

-

Phase Transfer Catalysis: If you must use non-polar solvents, add 5-10 mol% of TBAB (Tetrabutylammonium bromide) to facilitate phase transfer.[2]

-

Base Selection: Switch from inorganic bases (K2CO3) to organic soluble bases like Cs2CO3 or TEA (Triethylamine) to maintain a homogeneous phase.[2]

Q2: I am observing "dehalogenation" (loss of bromine) instead of coupling. Is this solubility related? Insight: Yes, indirectly. Poor solubility slows the oxidative addition step, allowing side reactions to compete.[2] However, dehalogenation at the C4 position is a known electronic issue with 4,5-dibromopyrroles [1].[3] Corrective Protocol:

-

Concentration: High dilution favors dehalogenation.[2] Increase concentration to 0.2 M - 0.5 M if solubility permits (use DMAc or NMP).

-

Catalyst: Switch to electron-rich, bulky ligands like Pd(dppf)Cl2 or XPhos Pd G2 , which accelerate the desired coupling over the hydrodehalogenation pathway.

-

Temperature: Lower the temperature. Dehalogenation often has a higher activation energy than coupling.[2] Try 60°C overnight rather than 100°C for 1 hour.

Q3: How do I purify the aldehyde if it co-elutes with byproducts? Insight: The aldehyde group allows for chemoselective purification.[1][2] Protocol:

-

Bisulfite Adduct: Dissolve the crude mixture in EtOAc. Shake with saturated aqueous Sodium Bisulfite (NaHSO3) . The aldehyde forms a water-soluble adduct and moves to the aqueous layer.[1]

-

Wash: Wash the aqueous layer with EtOAc to remove non-aldehyde impurities.[2]

-

Release: Basify the aqueous layer (pH ~10 with Na2CO3) and extract back into EtOAc to recover the pure aldehyde.

Section B: Biological Handling & Assays[1][2]

Q4: My compound crashes out when diluted into cell culture media (DMEM/RPMI). Diagnosis: Rapid change in polarity causes "shock precipitation." Corrective Protocol (Serial Intermediate Dilution): Do not pipette directly from 100% DMSO stock to Media.

-

Step 1: Prepare Stock (e.g., 10 mM in DMSO).[2]

-

Step 2 (Intermediate): Dilute 1:10 into pure Ethanol or PEG-400 .

-

Step 3 (Final): Dilute this intermediate mixture into the media. The PEG/Ethanol acts as a surfactant/buffer for the polarity shift.[2]

-

Verification: Measure Absorbance at 600nm (turbidity) immediately after dilution. If OD > 0.05, precipitation has occurred.

Q5: Can I freeze-thaw the DMSO stock? Recommendation: Limit freeze-thaw cycles.

-

The aldehyde is reactive.[2][4][5][6] Repeated condensation of water (from thawing) can lead to hydrate formation or oxidation to the carboxylic acid.[2]

-

Best Practice: Aliquot stocks into single-use vials stored at -20°C under argon/nitrogen.

Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solution (50 mM)

Use this for long-term storage or high-throughput screening.[1][2]

-

Weighing: Weigh 12.6 mg of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde (MW: 252.89 g/mol ).

-

Solvent: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

-

Dissolution: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.

-

Note: Do not heat above 40°C to prevent aldehyde degradation.

-

-

Storage: Transfer to an amber glass vial (aldehyde is light sensitive). Purge headspace with Argon. Store at -20°C.

Protocol B: "Rescue" of Precipitated Reaction

Use this when the reaction mixture turns into a sludge/suspension.[1][2]

Caption: Emergency workflow to redissolve precipitated reaction mixtures.

-

Stop stirring immediately.

-

Add NMP (N-Methyl-2-pyrrolidone) dropwise until the volume increases by ~10-15%.

-

Gently warm the mixture to 50°C.

-

Once homogeneous, resume stirring and checking TLC.

-

Note: If working up, dilute heavily with EtOAc (not water) first to prevent re-precipitation during extraction.[2]

References

-

Handy, S. T., & Zhang, Y. (2006).[2] "The Suzuki coupling of 4,5-dibromopyrrole-2-carboxylates: Dehalogenation and regioselectivity." Tetrahedron Letters, 47(16), 2663-2665.

-

Sigma-Aldrich. (n.d.).[1] "4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde Product Page." Sigma-Aldrich Catalog.

-

PubChem. (n.d.). "Compound Summary: 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde." National Library of Medicine.[1]

-

Gilchrist, T. L. (1997).[2] Heterocyclic Chemistry. 3rd Ed. Addison Wesley Longman. (General reference for pyrrole reactivity).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling brominated organic compounds.

Sources

- 1. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]

- 2. CAS 932-82-1: 4,5-dibromo-1H-pyrrole-2-carbaldehyde [cymitquimica.com]

- 3. scribd.com [scribd.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Scaling Up 4,5-Dibromo-1-methyl-1H-pyrrole-2-carbaldehyde

Case ID: SC-PYR-45DB Status: Active Support Level: Tier 3 (Process Chemistry & Scale-Up) Audience: Process Chemists, CDMO Technical Leads

Executive Summary

Scaling the bromination of 1-methyl-1H-pyrrole-2-carbaldehyde to produce its 4,5-dibromo derivative requires strict control over thermodynamics and kinetics. Unlike the unmethylated parent pyrrole, the N-methyl group increases the electron density of the ring, heightening susceptibility to oxidation and polymerization.

This guide replaces generic literature methods with a Process Mass Intensity (PMI) optimized protocol designed for safety and purity on a >100g scale.

Module 1: The Master Protocol (Scale-Up SOP)

Reaction Scheme